molecular formula C24H22ClNO2 B2761560 5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-15-9

5-((2-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2761560
CAS RN: 850906-15-9
M. Wt: 391.9
InChI Key: NSNBFAUHLLIUTB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the aromatic rings and the chlorine atom suggests that it might have relatively low solubility in water . Its melting and boiling points would likely be relatively high due to the complexity of the molecule and the presence of the aromatic rings.

Scientific Research Applications

Photochemical Synthesis of Tetrahydroisoquinolin-3-ones

Photochemical reactions offer a route to synthesize tetrahydroisoquinolin-3-ones, with studies demonstrating the photocyclization of N-chloroacetyl-3-hydroxybenzylamine leading to various hydroxy-3-oxo-tetrahydroisoquinolines. This approach has been extended to synthesize benzyl, 4'-methoxybenzyl, and trimethoxybenzyl isoquinoline derivatives, showcasing the versatility of photochemical methods in constructing complex isoquinoline frameworks (Ikeda et al., 1977).

Benzylisoquinolines in Organic Synthesis

Research into benzylisoquinolines highlights their utility in organic synthesis, particularly through reactions involving alkyllithium for the formation of 8-oxoberbines and other addition products. This work demonstrates the reactivity of benzylisoquinolines with alkyllithium, offering insights into the construction of complex nitrogen-containing compounds (Orito et al., 2000).

Cyclization to Aporphines

Radical cyclization techniques have been explored to convert bromobenzylisoquinolines and benzylisoquinolin-3-ones into aporphines and 5-oxoaporphines. This method provides a new pathway to synthesize these compounds, highlighting the potential for creating structurally diverse alkaloids through radical cyclization (Estévez et al., 1994).

Synthesis of Isoquinoline Derivatives

Efforts in synthesizing isoquinoline derivatives underscore the importance of these compounds in chemical research. For instance, the synthesis of benzofuro[3,2-c]isoquinoline derivatives involves condensation reactions followed by intramolecular cyclization, showcasing methods to create complex heterocyclic structures with potential application in pharmaceuticals and materials science (Kalugin & Shestopalov, 2011).

properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-9-11-18(12-10-17)15-26-14-13-20-21(24(26)27)6-4-8-23(20)28-16-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBFAUHLLIUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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